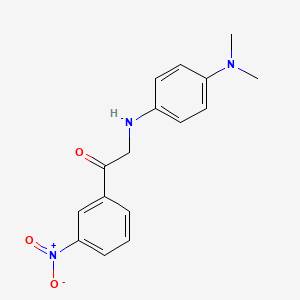![molecular formula C19H24N2O B11835571 Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)
Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the indazole core, followed by the formation of the spirocyclic structure through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phenylindazole derivatives: Compounds with similar indazole cores but different substituents.
Spirocyclic compounds: Molecules with similar spirocyclic structures but different functional groups.
Uniqueness
Phenyl(4’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,3’-indazol]-2’(3a’H)-yl)methanone is unique due to its specific combination of a spirocyclic structure and an indazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H24N2O |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
phenyl(spiro[4,5,6,7-tetrahydro-3aH-indazole-3,1'-cyclohexane]-2-yl)methanone |
InChI |
InChI=1S/C19H24N2O/c22-18(15-9-3-1-4-10-15)21-19(13-7-2-8-14-19)16-11-5-6-12-17(16)20-21/h1,3-4,9-10,16H,2,5-8,11-14H2 |
Clave InChI |
HWUIVTBLWBTGAX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C3CCCCC3=NN2C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)




![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)



